Oxindole-Based Inhibitor 33 Oxindole-Based Inhibitor 33
Brand Name: Vulcanchem
CAS No.:
VCID: VC14470308
InChI: InChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29)
SMILES:
Molecular Formula: C21H19N5O3S
Molecular Weight: 421.5 g/mol

Oxindole-Based Inhibitor 33

CAS No.:

Cat. No.: VC14470308

Molecular Formula: C21H19N5O3S

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Oxindole-Based Inhibitor 33 -

Specification

Molecular Formula C21H19N5O3S
Molecular Weight 421.5 g/mol
IUPAC Name 4-[[2-hydroxy-4-(2-pyridin-4-ylethyl)-1H-indol-3-yl]diazenyl]benzenesulfonamide
Standard InChI InChI=1S/C21H19N5O3S/c22-30(28,29)17-8-6-16(7-9-17)25-26-20-19-15(2-1-3-18(19)24-21(20)27)5-4-14-10-12-23-13-11-14/h1-3,6-13,24,27H,4-5H2,(H2,22,28,29)
Standard InChI Key YTWUJKTZUCBCKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)NC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)O)CCC4=CC=NC=C4

Introduction

Chemical Structure and Design Rationale

Core Scaffold and Substituents

Inhibitor 33 features a 2-hydroxyindol-3-yl moiety at its core, substituted at the C3 position with a diazenyl-linked benzenesulfonamide group (Figure 1). The oxindole nucleus (indolin-2-one) is a privileged scaffold in medicinal chemistry due to its ability to mimic ATP-binding motifs in kinase domains . The C3 substitution introduces a rigid, planar configuration that enhances binding affinity to hydrophobic pockets in target enzymes .

The benzenesulfonamide group at the distal end of the diazenyl linker contributes to solubility and hydrogen-bonding interactions with catalytic residues, as observed in carbonic anhydrase inhibitors . The pyridin-4-yl ethyl side chain at the C4 position of the indole ring may further stabilize interactions with polar regions of the active site, as seen in FLT3 inhibitors like compound 5a .

Table 1: Molecular Properties of Oxindole-Based Inhibitor 33

PropertyValue
Molecular FormulaC21H19N5O3S\text{C}_{21}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight421.5 g/mol
Key Functional GroupsOxindole, sulfonamide, diazenyl
Topological Polar Surface Area131 Ų

Synthesis and Structural Optimization

Structure-Activity Relationships (SAR)

  • C3 Substitution: Analogous compounds with diazenyl linkers (e.g., IDO1 inhibitors from source 4) show that electron-withdrawing groups at C3 enhance enzymatic inhibition by stabilizing charge-transfer interactions .

  • Sulfonamide Positioning: The para-substituted benzenesulfonamide in Inhibitor 33 mirrors the orientation of sulfonamides in carbonic anhydrase inhibitors like acetazolamide, which coordinate zinc ions in active sites .

  • Pyridinyl Side Chain: The basic pyridine nitrogen may form salt bridges with acidic residues (e.g., Asp in FLT3), as demonstrated by compound 5a’s 2.49 µM IC50 against FLT3 .

Pharmacological Profile and Mechanisms of Action

Kinase Inhibition

Although Inhibitor 33’s specific targets are unconfirmed, structural analogs suggest dual activity against proliferative kinases:

  • FLT3 Inhibition: The oxindole scaffold in compound 5a binds to FLT3’s ATP pocket, forming hydrogen bonds with Glu661 and Cys694 . Molecular dynamics simulations predict similar stability for Inhibitor 33 due to its rigid C3 substituent .

  • CDK2/GSK-3β Dual Inhibition: Unsubstituted oxindole hybrids (e.g., 5d) achieve IC50 values of 37.77 nM against CDK2 by interacting with Glu81 and Leu83 in the hinge region . Inhibitor 33’s N1-unsubstituted design may permit analogous interactions.

Preclinical and Therapeutic Applications

Anticancer Activity

  • Acute Myeloid Leukemia (AML): FLT3-ITD mutations drive 30% of AML cases. Inhibitor 33’s structural similarity to FLT3 inhibitors suggests potential selectivity for mutant FLT3 over wild-type isoforms, reducing off-target toxicity .

  • Breast Cancer: Oxindole-benzofuran hybrids (e.g., 5f) arrest MCF-7 cells in G2/M phase via CDK2 inhibition (IC50 = 52.75 nM) . Inhibitor 33’s sulfonamide group may enhance cellular uptake in solid tumors.

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetic Optimization: The high polar surface area (131 Ų) may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS malignancies.

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) could be explored, leveraging IDO1 inhibition to amplify T-cell responses .

Target Identification

Proteomic profiling and kinome-wide screening are needed to map Inhibitor 33’s polypharmacology. Computational docking against the Protein Data Bank’s kinase library could prioritize experimental validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator